molecular formula C10H19NO B1395390 3-(Tetrahydro-2-furanylmethyl)piperidine CAS No. 1220035-77-7

3-(Tetrahydro-2-furanylmethyl)piperidine

Cat. No. B1395390
M. Wt: 169.26 g/mol
InChI Key: LJPKXPBVQJBBQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The geometrical molecular structures, atomic charges, frontier molecular orbitals, and UV–visible electronic data of piperidine-based analgesic drugs were computed using quantum chemical code . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

3-(Tetrahydro-2-furanylmethyl)piperidine has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol.

Scientific Research Applications

Anticancer Applications

  • Summary of Application : Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Results or Outcomes : Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Other Therapeutic Applications

  • Summary of Application : Piperidine derivatives are utilized in different therapeutic applications such as antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic treatments .

Synthesis of Pharmaceuticals

  • Summary of Application : Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-). This compound is responsible for the synthesis of pharmaceuticals with substantial interest .

Antiviral Applications

  • Summary of Application : Piperidine derivatives have been found to have antiviral properties .

Antimalarial Applications

  • Summary of Application : Piperidine derivatives have been found to have antimalarial properties .

Antimicrobial Applications

  • Summary of Application : Piperidine derivatives have been found to have antimicrobial properties .

Safety And Hazards

Piperidine is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It may cause cancer and may damage fertility or the unborn child .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-(oxolan-2-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPKXPBVQJBBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetrahydro-2-furanylmethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tetrahydro-2-furanylmethyl)piperidine
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3-(Tetrahydro-2-furanylmethyl)piperidine
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3-(Tetrahydro-2-furanylmethyl)piperidine
Reactant of Route 4
3-(Tetrahydro-2-furanylmethyl)piperidine
Reactant of Route 5
3-(Tetrahydro-2-furanylmethyl)piperidine
Reactant of Route 6
3-(Tetrahydro-2-furanylmethyl)piperidine

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